molecular formula C11H11N3O3 B12877028 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916151-03-6

1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12877028
CAS No.: 916151-03-6
M. Wt: 233.22 g/mol
InChI Key: GNAUZBHSXPMIKP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the triazole ring, along with an aldehyde functional group at the 4-position of the triazole ring

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

For example, the synthesis can start with the preparation of 3,4-dimethoxyphenyl azide from 3,4-dimethoxyaniline. The azide is then reacted with an alkyne, such as propargyl aldehyde, in the presence of a copper(I) catalyst to yield the desired triazole derivative. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but with a single methoxy group on the phenyl ring. It may exhibit different biological activities and physicochemical properties due to the difference in substitution pattern.

    1-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: This compound has a thiol group instead of an aldehyde group

The unique combination of the 3,4-dimethoxyphenyl group and the triazole ring in this compound makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916151-03-6

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O3/c1-16-10-4-3-9(5-11(10)17-2)14-6-8(7-15)12-13-14/h3-7H,1-2H3

InChI Key

GNAUZBHSXPMIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC

Origin of Product

United States

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